molecular formula C15H15ClO3 B5663296 2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one

2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one

Cat. No.: B5663296
M. Wt: 278.73 g/mol
InChI Key: VPJUTJJSZDJHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one is a spiro compound characterized by a unique structure that includes a spirocyclic framework. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the dioxaspiro structure imparts distinct chemical properties that make it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of a suitable precursor with a chlorophenyl derivative under controlled conditions. For instance, the reaction may involve the use of a base-catalyzed cyclization process, where the precursor undergoes intramolecular cyclization to form the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, temperature control, and reaction time are critical factors that influence the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(4-chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3/c16-12-6-4-11(5-7-12)13-10-14(17)19-15(18-13)8-2-1-3-9-15/h4-7,10H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJUTJJSZDJHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=CC(=O)O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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